tert-butyl (3S,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate
Description
tert-butyl (3S,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring:
- A tert-butyl ester at position 2.
- Cyano and cyclopropyl substituents at position 3.
- A 4-methoxyphenylmethyl group at position 1.
- 5-oxo (ketone) functionality.
- Stereochemistry: (3S,4S).
This compound is likely used in medicinal chemistry as an intermediate for bioactive molecules, leveraging its rigid pyrrolidine core and functional groups for targeted interactions.
Properties
Molecular Formula |
C21H26N2O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H26N2O4/c1-20(2,3)27-18(24)17-12-23(11-14-5-9-16(26-4)10-6-14)19(25)21(17,13-22)15-7-8-15/h5-6,9-10,15,17H,7-8,11-12H2,1-4H3/t17-,21-/m0/s1 |
InChI Key |
NVXNRAHUHWCDMD-UWJYYQICSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CN(C(=O)[C@@]1(C#N)C2CC2)CC3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C(=O)C1(C#N)C2CC2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Cyclopropyl Group: This step may involve a cyclopropanation reaction using reagents such as diazomethane or cyclopropyl carbinol.
Incorporation of the Methoxyphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride.
Formation of the tert-Butyl Ester: The final step involves esterification using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
tert-Butyl (3S,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (3S,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Stereoisomeric Variant
Compound: tert-butyl (3R,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate Key Difference: Stereochemistry at position 3 (3R vs. 3S). Implications:
Pyrrolidine Derivatives with tert-Butyl Esters
Compound 25e : tert-Butyl(3aS,4S,6aR)-4-{[2-(ethoxycarbonyl)-4-(4-methoxyphenyl)-1H-pyrrol-1-yl]methyl}-2,2-dimethyltetrahydro-5H-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate
Key Differences :
- Incorporates a dioxolo ring fused to pyrrolidine.
- Ethoxycarbonyl group instead of cyano. Implications:
- Ethoxycarbonyl may enhance hydrolytic stability compared to cyano under basic conditions. Source: Synthesized in a study on CK1 inhibitors .
Compound 26e : 1-{[(3aS,4S,6aR)-5-(tert-Butoxycarbonyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-yl]methyl}-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid
Key Differences :
tert-Butyl Carbamates and Silyl Ethers
Compound from : (3R,4S)-4-(benzyl(tert-butoxycarbonyl)amino)-5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylic acid Key Differences:
- Boc-protected amino group vs. cyano/cyclopropyl.
- Carboxylic acid at position 3.
Implications : - Boc groups are acid-labile, requiring controlled deprotection (e.g., TFA), whereas tert-butyl esters are cleaved under strong acids (e.g., HCl).
- The benzyl group introduces aromatic interactions in binding assays.
Source : Reported as a synthetic intermediate .
Compound from : Contains a tert-butyldimethylsilyl (TBDMS) ether .
Implications :
Oxazolidinone and Pyridazine Derivatives
Compound from : tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate
Key Differences :
- Oxazolidinone core vs. pyrrolidine. Implications:
- Oxazolidinones act as chiral auxiliaries, enhancing stereoselectivity in asymmetric synthesis.
- The 2,5-dioxo group increases electrophilicity for nucleophilic attacks.
Source : Cited in a patent for intermediates .
Pyridazine Derivatives () :
Key Differences :
- Six-membered pyridazine ring with two nitrogens vs. five-membered pyrrolidine.
Implications : - Pyridazines exhibit distinct electronic properties (e.g., hydrogen-bonding capacity) and reduced ring strain.
- Potential for broader solubility in polar solvents. Source: Patented as kinase inhibitors .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Stereochemistry : The (3S,4S) configuration in the target compound may optimize binding to biological targets compared to its (3R,4S) counterpart .
- Functional Groups: The cyano group’s electron-withdrawing nature enhances electrophilicity at position 4, facilitating nucleophilic additions.
- Stability : tert-Butyl esters offer superior stability under basic conditions compared to Boc or TBDMS groups, which require acidic or fluoride-based deprotection, respectively .
- Diverse Applications: Structural analogs are utilized in kinase inhibition (pyridazines), peptide synthesis (Boc derivatives), and asymmetric catalysis (oxazolidinones) .
Biological Activity
Tert-butyl (3S,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate is a complex organic compound notable for its potential biological activities. Its structure incorporates several functional groups, including a tert-butyl ester , a cyano group , a cyclopropyl ring , and a methoxyphenyl moiety . These features suggest possible interactions with various biological targets, such as enzymes and receptors, which may lead to significant pharmacological effects.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O4 |
| Molecular Weight | 370.44 g/mol |
| CAS Number | 2891580-27-9 |
| LogP | 2.41 |
| Polar Surface Area | 80 Å |
| Rotatable Bonds | 7 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. In vitro tests against human lung adenocarcinoma A549 cells demonstrated that this compound exhibits structure-dependent anticancer activity. For instance, when tested at a concentration of 100 µM for 24 hours, it showed significant cytotoxic effects compared to standard chemotherapeutic agents like cisplatin .
Case Study: A549 Cell Line
In a comparative study involving multiple compounds, the following observations were made:
| Compound ID | Viability (%) after Treatment | Notes |
|---|---|---|
| Compound 15 | 66 | More potent than control |
| Compound 21 | Not specified | Highest anticancer activity |
The results suggest that structural modifications, such as the presence of specific functional groups, can enhance the cytotoxicity of these compounds toward cancer cells while potentially minimizing toxicity to non-cancerous cells .
Antimicrobial Activity
Beyond anticancer properties, pyrrolidine derivatives have also demonstrated antimicrobial activities against various pathogens. In studies involving multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus, these compounds exhibited effective inhibition, indicating their potential as therapeutic agents against resistant infections .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The cyano group may enhance binding affinity to enzyme active sites.
- Modulation of Signaling Pathways : The methoxyphenyl moiety could influence signaling pathways related to cell proliferation and apoptosis.
- Structural Stability : The cyclopropyl ring contributes to the molecular rigidity necessary for effective receptor interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
